molecular formula C7H12O2S B14225394 prop-2-enyl 3-methylsulfanylpropanoate CAS No. 827340-77-2

prop-2-enyl 3-methylsulfanylpropanoate

Cat. No.: B14225394
CAS No.: 827340-77-2
M. Wt: 160.24 g/mol
InChI Key: UDCDRMHQMJRQHS-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-methylsulfanylpropanoate is an organosulfur ester characterized by a prop-2-enyl (allyl) group esterified to a 3-methylsulfanylpropanoic acid backbone. Its isomerism (prop-1-enyl vs. prop-2-enyl) and functional groups influence its chemical behavior, as observed in plant-derived cysteine conjugates (e.g., garlic and onion extracts) .

Properties

CAS No.

827340-77-2

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

prop-2-enyl 3-methylsulfanylpropanoate

InChI

InChI=1S/C7H12O2S/c1-3-5-9-7(8)4-6-10-2/h3H,1,4-6H2,2H3

InChI Key

UDCDRMHQMJRQHS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 3-methylsulfanylpropanoate typically involves the reaction of prop-2-enyl alcohol with 3-methylsulfanylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-methylsulfanylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of prop-2-enyl 3-methylsulfanylpropanol.

    Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Prop-2-enyl 3-methylsulfanylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 3-methylsulfanylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of prop-2-enyl 3-methylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that result in the formation of active species. These active species can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Isomerism: Prop-1-enyl vs. Prop-2-enyl Derivatives

The position of the enyl group significantly affects compound identification and reactivity. For example:

  • Prop-2-enyl cysteine conjugates (e.g., in garlic extracts) are distinguishable from prop-1-enyl analogs (e.g., in onion extracts) via CID mass spectrometry and characteristic fragment ions (e.g., m/z 73.011, 104.983) .
  • Prop-2-enyl 3-methylsulfanylpropanoate exhibits greater steric accessibility for nucleophilic reactions compared to prop-1-enyl isomers due to the allyl group’s geometry.

Table 1: Key Differences Between Enyl Isomers

Property This compound Prop-1-enyl Analog
Dominant Source Garlic extracts Onion extracts
Diagnostic Fragment Ions m/z 73.011, 104.983 Distinct isomer-specific ions
Reactivity Higher allylic reactivity Reduced steric accessibility

Functional Group Variations: Sulfanyl vs. Sulfonyl and Ester vs. Amide

Modification of sulfur-containing groups or ester linkages alters physicochemical properties and applications:

  • Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group, increasing oxidation state and electron-withdrawing effects. This enhances stability but reduces nucleophilicity compared to the sulfanyl analog .
  • Allidochlor (2-chloro-N,N-di(prop-2-enyl)acetamide, CAS 93-71-0) features a chloroacetamide core with prop-2-enyl groups. The amide linkage confers herbicidal activity by inhibiting RNA/protein biosynthesis, unlike the ester-based this compound .

Table 2: Impact of Functional Group Modifications

Compound Functional Group Key Property/Application
This compound -S- (sulfanyl) High nucleophilicity, potential flavor precursor
Ethyl 3-(methylsulfonyl)propanoate -SO₂- (sulfonyl) Enhanced stability, pharmaceutical intermediate
Allidochlor -CONH- (amide) Pre-emergent herbicide

Substituent Effects: Aliphatic vs. Aromatic Moieties

The presence of aromatic rings or aliphatic chains modifies solubility and biological interactions:

  • 4-(Prop-2-enyl)-phenyl-3'-methylbutanoate (a phenylpropanoid) demonstrates increased hydrophobicity due to the phenyl group, contrasting with the aliphatic this compound .
  • 3-(Methylsulfanyl)-2-phenylpropanoic acid (CAS unlisted) combines a phenyl group with a methylsulfanyl moiety, enhancing UV stability but reducing aqueous solubility compared to the target compound .

Multi-Sulfur Derivatives: Enhanced Redox Activity

Compounds with multiple sulfur atoms exhibit distinct redox properties:

  • 3-Sulfanyl-2-(sulfanylmethyl)propanoate (CHEBI:17919) contains two sulfhydryl groups, enabling disulfide bond formation and antioxidant activity, unlike the mono-sulfanyl target compound .
  • Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0) integrates aromatic and sulfanyl groups, suggesting applications in asymmetric catalysis or medicinal chemistry .

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